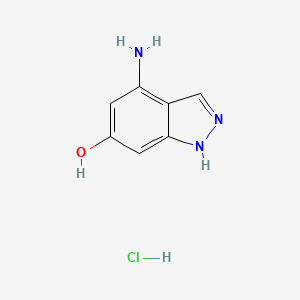

4-Amino-1H-indazol-6-ol hydrochloride

Description

Properties

IUPAC Name |

4-amino-1H-indazol-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O.ClH/c8-6-1-4(11)2-7-5(6)3-9-10-7;/h1-3,11H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVYZWJTQRLYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indazole derivatives, have been known to target enzymes likeCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These enzymes play a crucial role in cell cycle regulation and volume control, respectively.

Mode of Action

It’s likely that the compound interacts with its targets (such as chk1, chk2, and sgk) by binding to their active sites, thereby inhibiting their function. This interaction can lead to changes in the cell cycle and cell volume regulation.

Biochemical Pathways

Given its potential targets, it’s plausible that the compound affects pathways related to cell cycle regulation and cell volume control. The downstream effects of these pathway alterations could include changes in cell proliferation and cell size.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially enhance their bioavailability.

Biochemical Analysis

Biochemical Properties

4-Amino-1H-indazol-6-ol hydrochloride: plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the catabolism of tryptophan to kynurenine. The interaction with IDO1 is particularly noteworthy as it can lead to the suppression of immune responses, making it a potential target for cancer immunotherapy. Additionally, 4-Amino-1H-indazol-6-ol hydrochloride has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators.

Cellular Effects

The effects of 4-Amino-1H-indazol-6-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce G2/M cell cycle arrest in human colorectal cancer cells (HCT116), thereby inhibiting cell proliferation. Furthermore, 4-Amino-1H-indazol-6-ol hydrochloride can suppress the expression of IDO1 protein, which plays a role in immune evasion by cancer cells.

Molecular Mechanism

At the molecular level, 4-Amino-1H-indazol-6-ol hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in the production of kynurenine and an increase in tryptophan levels. This inhibition can result in the activation of immune responses against cancer cells. Additionally, 4-Amino-1H-indazol-6-ol hydrochloride binds to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1H-indazol-6-ol hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 4-Amino-1H-indazol-6-ol hydrochloride can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of immune responses.

Dosage Effects in Animal Models

The effects of 4-Amino-1H-indazol-6-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 4-Amino-1H-indazol-6-ol hydrochloride can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

4-Amino-1H-indazol-6-ol hydrochloride: is involved in several metabolic pathways, including the kynurenine pathway, where it inhibits the enzyme IDO1. This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can have various physiological effects. Additionally, the compound can affect the metabolism of arachidonic acid by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Biological Activity

4-Amino-1H-indazol-6-ol hydrochloride is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article delves into the biological activity of 4-Amino-1H-indazol-6-ol hydrochloride, focusing on its mechanisms of action, biochemical properties, and research findings.

4-Amino-1H-indazol-6-ol hydrochloride primarily exerts its biological effects through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. By inhibiting IDO1, this compound affects the kynurenine pathway, leading to increased levels of tryptophan and decreased levels of kynurenine. This modulation can significantly impact immune responses and tumor growth dynamics, making it a candidate for cancer immunotherapy.

The compound demonstrates several important biochemical properties:

- Enzyme Inhibition : It selectively inhibits IDO1, which is crucial for regulating immune tolerance and response.

- Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest in various cancer cell lines, effectively inhibiting cell proliferation.

- Metabolic Pathways : The compound is metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity.

Anticancer Activity

Research has shown that 4-Amino-1H-indazol-6-ol hydrochloride possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of multiple cancer cell lines:

These findings suggest that the compound's mechanism of action may involve not only direct cytotoxic effects but also modulation of immune responses.

Antimicrobial Activity

In addition to its anticancer properties, 4-Amino-1H-indazol-6-ol hydrochloride has been evaluated for antimicrobial activity. It has shown efficacy against various pathogens, including bacteria and protozoa:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate Inhibition | |

| Giardia intestinalis | Strongly Active |

These results highlight its potential as a dual-action therapeutic agent.

Case Studies

Several studies have explored the biological activity of this compound in clinical and preclinical settings:

- Cancer Immunotherapy : A study demonstrated that treatment with 4-Amino-1H-indazol-6-ol hydrochloride led to enhanced immune responses in murine models of cancer, indicating its potential as an adjunct therapy in cancer immunotherapy protocols.

- Inflammatory Diseases : In models of inflammatory diseases, this compound showed promise in reducing inflammatory markers and modulating immune cell activity, suggesting applications beyond oncology .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1H-indazol-6-ol hydrochloride has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit various enzymes and receptors. Notable applications include:

- Anticancer Activity : Studies have shown that indazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that 4-Amino-1H-indazol-6-ol hydrochloride may serve as a lead compound for developing anticancer drugs .

- Antimicrobial Properties : Research indicates that compounds with indazole structures possess antimicrobial activity, potentially useful in treating bacterial infections .

Biochemical Research

The compound's ability to modulate biological pathways makes it valuable in biochemical studies:

- Enzyme Inhibition : It has been noted to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial in drug metabolism. This property can be exploited in drug design to minimize adverse drug interactions .

- Signal Transduction Studies : The compound may influence signaling pathways involving kinases, which are critical in various cellular processes. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the cytotoxic effects of various indazole derivatives, including 4-Amino-1H-indazol-6-ol hydrochloride, against human breast cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting high potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of indazole derivatives, 4-Amino-1H-indazol-6-ol hydrochloride demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the compound's potential as a new class of antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The most relevant structural analog in the provided evidence is 4-Chloro-1H-indol-6-amine hydrochloride (). Below is a comparative analysis:

| Property | 4-Amino-1H-indazol-6-ol Hydrochloride | 4-Chloro-1H-indol-6-amine Hydrochloride |

|---|---|---|

| Core Structure | Indazole (C₇H₅N₂) | Indole (C₈H₇N) |

| Substituents | 4-NH₂, 6-OH | 4-Cl, 6-NH₂ |

| Molecular Formula | C₇H₈ClN₃O (estimated) | C₈H₈Cl₂N₂ |

| Molecular Weight | ~185.5 g/mol (estimated) | 203.068 g/mol |

| LogP (Lipophilicity) | Lower (estimated due to -OH and -NH₂) | 3.78670 (measured) |

| Hydrogen-Bonding Capacity | High (two H-bond donors: -NH₂ and -OH) | Moderate (one H-bond donor: -NH₂) |

| Solubility | Likely higher (polar -OH and salt form) | Moderate (Cl reduces polarity; salt enhances solubility) |

Key Findings

Indazole derivatives are often prioritized in drug discovery for their metabolic stability . The indole derivative’s chloro group (4-Cl) increases lipophilicity (LogP = 3.78), favoring membrane permeability but reducing water solubility. In contrast, the target’s hydroxyl group (-OH) likely lowers LogP, enhancing aqueous solubility critical for bioavailability .

Substituent Effects: The -NH₂ group at position 4 in the target compound may act as a hydrogen-bond donor/acceptor, whereas the -Cl in the indole analog is electron-withdrawing, altering electronic distribution and reactivity. The -OH group at position 6 in the target introduces acidity (pKa ~10 for phenolic -OH), which could influence ionization under physiological conditions .

Salt Form :

- Both compounds are hydrochloride salts, improving solubility and shelf stability. This is a common strategy for basic nitrogen-containing pharmaceuticals, as seen in memantine and dosulepin hydrochlorides .

Research Implications

- Drug Design : The target compound’s indazole scaffold and polar substituents make it a candidate for targeting polar binding pockets in enzymes or receptors, contrasting with the indole derivative’s hydrophobic preferences.

- Synthetic Challenges : Introducing -OH and -NH₂ groups on indazole may require protective-group strategies to avoid side reactions, whereas chloro-substituted indoles are synthetically more straightforward .

Preparation Methods

Synthesis of 4-Nitroindazole Intermediate

The initial step involves nitration of indazole derivatives to introduce a nitro group at the 4-position:

Methodology :

Isoxazole or indazole is dissolved in a mixture of acetic acid and acetic anhydride, with ammonium nitrate added under controlled temperature conditions (typically 15–50°C). The nitration reaction proceeds under mild conditions, which enhances safety and yield.-

- Solvent system: Acetic acid and acetic anhydride

- Nitrating agent: Ammonium nitrate

- Temperature: 15–50°C

- Reaction time: 12–24 hours

Yield :

- Example: 76.6% yield of 4-nitroisoxazole from isoxazole, indicating high efficiency.

Data Table: Nitration Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetic acid and acetic anhydride |

| Nitrating agent | Ammonium nitrate |

| Temperature | 15–50°C |

| Reaction time | 12–24 hours |

| Yield | Up to 76.6% |

Reduction of 4-Nitroindazole to 4-Aminoindazole

The nitro group at the 4-position is reduced to an amino group using catalytic hydrogenation:

-

- Hydrogen gas in the presence of palladium on carbon catalyst.

- Solvent: Ethanol or other suitable alcohols.

- Conditions: Heating at 40–50°C under pressure (1.0–1.5 MPa) for approximately 10–14 hours.

-

- Catalyst: Palladium on carbon (5% Pd/C)

- Temperature: 40–50°C

- Pressure: 1.0–1.5 MPa

- Time: 10–14 hours

Notes :

- The reduction is selective, avoiding over-reduction or side reactions.

- Cooling to 0–10°C post-reaction facilitates purification.

Data Table: Reduction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (5%) |

| Solvent | Ethanol |

| Temperature | 40–50°C |

| Pressure | 1.0–1.5 MPa |

| Reaction time | 10–14 hours |

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt to enhance stability and solubility:

-

- Dissolve the aminoindazole in ethanol.

- Add concentrated hydrochloric acid (volume ratio 1:50).

- Cool the mixture to 0–10°C.

- Filter and wash with glacial ethanol to obtain the hydrochloride salt.

-

- Reagents: Ethanol, concentrated HCl

- Temperature: 0–10°C

- Reaction time: 10–14 hours

Notes :

- The salt formation is straightforward and yields high purity product.

Data Table: Salt Formation

| Parameter | Value |

|---|---|

| Reagents | Ethanol, concentrated hydrochloric acid |

| Volume ratio (HCl:ethanol) | 1:50 |

| Temperature | 0–10°C |

| Reaction time | 10–14 hours |

Summary of the Overall Synthetic Route

| Step | Description | Key Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Nitration of indazole to 4-nitroindazole | Acetic acid/anhydride, ammonium nitrate, 15–50°C | High yield (~76.6%) |

| 2 | Catalytic reduction to 4-aminoindazole | H₂, Pd/C, ethanol, 40–50°C, 1.0–1.5 MPa | 10–14 hours, selective reduction |

| 3 | Salt formation to 4-Amino-1H-indazol-6-ol hydrochloride | Ethanol, HCl, 0–10°C | High purity, straightforward process |

Research Findings and Data

- Yield Optimization : Mild nitration conditions significantly improve safety and yield, as demonstrated by the 76.6% yield in lab-scale reactions.

- Reaction Safety : Using acetic acid and ammonium nitrate under controlled temperatures minimizes risks associated with nitration.

- Industrial Relevance : The described methods are scalable, with conditions optimized for industrial production, emphasizing safety and efficiency.

Q & A

Q. What strategies optimize stability of 4-Amino-1H-indazol-6-ol hydrochloride in aqueous formulations?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers (pH 3–7). Monitor degradation via UPLC-MS to identify hydrolysis or oxidation byproducts. Stabilize using antioxidants (e.g., ascorbic acid) or lyophilization. For solid-state stability, use XRPD to detect polymorphic transitions and TGA-DSC to assess hygroscopicity .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., kinase inhibitors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate via enzymatic assays (e.g., kinase inhibition with ATP-competitive controls) and correlate with cellular IC values using MTT assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point?

- Methodological Answer : Re-measure melting point using differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 10°C/min). Compare with literature values for polymorphs (e.g., anhydrous vs. hydrate forms). If discrepancies persist, characterize crystallinity via XRPD and confirm purity by elemental analysis (C, H, N) .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Methodological Answer : Include negative controls (e.g., omitting catalysts) and use deuterated solvents for reaction monitoring via . Document moisture sensitivity (e.g., Schlenk techniques for air-sensitive steps) and validate reagent stoichiometry via in-line FTIR .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.